4-Methyl-3,4-dihydro-2h-1,4-benzoxazin-5-amine
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Overview
Description
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine is a heterocyclic compound with the molecular formula C9H12N2O It is a derivative of benzoxazine, characterized by a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylamine with glyoxal in the presence of an acid catalyst to form the benzoxazine ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine
- 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
- 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin
Uniqueness
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine is unique due to its specific substitution pattern and the presence of the amine group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogues. The presence of the methyl group at the 4-position also influences its electronic properties and steric interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-5-6-12-8-4-2-3-7(10)9(8)11/h2-4H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAGSUWRLQZFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=CC=CC(=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253380-84-5 |
Source
|
Record name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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